Tribrissen - 39474-58-3

Tribrissen

Catalog Number: EVT-1554626
CAS Number: 39474-58-3
Molecular Formula: C24H28N8O5S
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tribrissen is classified under antibacterial agents in veterinary medicine. It is marketed in various formulations, including injections and oral pastes, specifically designed for use in horses. The product is manufactured by Schering-Plough Limited and has been authorized for use in several countries, including the UK and Ireland .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tribrissen involves the combination of sulfadiazine and trimethoprim. Sulfadiazine is synthesized from 4-aminobenzenesulfonamide through various chemical reactions that typically include sulfonation and diazotization processes. Trimethoprim is synthesized through a series of reactions starting from 2,4-diaminopyrimidine, which may involve methylation and other modifications to achieve the desired structure.

Molecular Structure Analysis

Structure and Data

Tribrissen's active components have distinct molecular structures:

  • Sulfadiazine: Its chemical structure features a sulfonamide group attached to a pyrimidine ring.
  • Trimethoprim: This compound consists of a 2,4-diaminopyrimidine structure.

The molecular formulae for these compounds are:

  • Sulfadiazine: C₁₁H₁₃N₃O₃S
  • Trimethoprim: C₁₁H₁₅N₄O₃

The combination of these two structures allows for effective targeting of bacterial folic acid synthesis pathways .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the activity of Tribrissen relate to its mechanism of action against bacteria. Sulfadiazine inhibits bacterial dihydropteroate synthase, an enzyme critical for synthesizing folate, while trimethoprim inhibits dihydrofolate reductase. This dual inhibition leads to a significant reduction in bacterial growth.

In veterinary applications, Tribrissen is typically administered via injection or as an oral paste, where it undergoes metabolic processes in the animal's body to exert its therapeutic effects .

Mechanism of Action

Process and Data

Tribrissen operates through a sequential blockade mechanism:

  1. Inhibition of Folic Acid Synthesis: Sulfadiazine prevents the formation of dihydropteroic acid by blocking the condensation of para-aminobenzoic acid (PABA) with pteridine.
  2. Inhibition of Dihydrofolate Reduction: Trimethoprim inhibits the conversion of dihydrofolate to tetrahydrofolate by blocking dihydrofolate reductase.

This combined action effectively disrupts folate synthesis necessary for bacterial DNA synthesis and cell division, making it particularly effective against various Gram-positive and Gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tribrissen exhibits the following properties:

  • Appearance: Typically presented as a white to off-white powder or suspension.
  • Solubility: Both active ingredients are soluble in water but may have varying solubility profiles depending on pH.
  • Stability: The formulation is stable under recommended storage conditions but should be protected from light and moisture.

The pharmacokinetics involve rapid absorption following administration, with peak plasma concentrations achieved within hours .

Applications

Scientific Uses

Tribrissen is primarily used in veterinary medicine for:

  • Treating bacterial infections in horses, including respiratory tract infections, gastrointestinal infections, and skin infections.
  • It has also been investigated for use in aquaculture to control specific bacterial diseases in fish populations.

Research continues into optimizing its use against resistant bacterial strains and exploring its efficacy across different species .

Introduction to Tribrissen

Historical Development of Trimethoprim-Sulfonamide Combinations

The therapeutic journey of sulfonamides began in 1948 with the introduction of sulfamerazine for aquaculture applications in the United States, representing the first major use of synthetic antibacterials in aquatic species [1]. Sulfonamides alone demonstrated modest efficacy but their utility was constrained by rapid bacterial resistance development and pharmacokinetic limitations. The critical innovation emerged through the strategic combination with diaminopyrimidines (trimethoprim or ormethoprim), creating a dual-enzyme inhibition system. This approach transformed bacteriostatic monotherapies into bactericidal combinations.

The scientific rationale for combining these agents was grounded in their sequential blockade of microbial folate synthesis. Sulfonamides inhibit the initial enzyme (dihydropteroate synthetase), while trimethoprim targets the subsequent enzyme (dihydrofolate reductase). This tandem inhibition proved significantly more efficacious than either component alone, reducing resistance selection pressure. The 5:1 ratio (sulfonamide:trimethoprim) was empirically determined to optimize pharmacokinetic synergy, ensuring both components achieved effective concentrations at infection sites. Commercial products like Romet® (sulfadimethoxine/ormethoprim) and Tribrissen® (sulfadiazine/trimethoprim) subsequently emerged as widely adopted veterinary formulations [1] [4].

Chemical Composition and Pharmacological Classification of Tribrissen

Tribrissen contains two chemically distinct antimicrobial agents precisely formulated in a fixed 5:1 ratio:

  • Sulfadiazine: A sulfonamide derivative (C₁₀H₁₀N₄O₂S) structurally analogous to para-aminobenzoic acid (PABA). This molecular mimicry enables competitive inhibition of dihydropteroate synthetase during bacterial folate synthesis [1] [7].
  • Trimethoprim: A diaminopyrimidine (C₁₄H₁₈N₄O₃) that selectively inhibits bacterial dihydrofolate reductase, the enzyme catalyzing dihydrofolate reduction to tetrahydrofolate [1] [7].

Table 1: Chemical Specifications of Tribrissen Components

ComponentChemical FormulaMolecular WeightPhysical PropertiesRole in Combination
SulfadiazineC₁₀H₁₀N₄O₂S250.27 g/molWhite to slightly yellow powder; practically insoluble in waterInhibits dihydropteroate synthetase
TrimethoprimC₁₄H₁₈N₄O₃290.32 g/molWhite to cream-colored crystals; slightly soluble in waterInhibits dihydrofolate reductase

Pharmacologically, Tribrissen is classified as a potentiated sulfonamide, reflecting the synergistic activity between its components. Individually, both agents exhibit bacteriostatic activity, but their combination produces concentration-dependent bactericidal effects against numerous pathogens. The 5:1 ratio (sulfadiazine:trimethoprim) is maintained in multiple formulations, including oral pastes (e.g., 333mg sulfadiazine + 67mg trimethoprim per gram) and tablets [2] [8]. This precise ratio ensures optimal simultaneous bioavailability at infection sites, achieving therapeutically effective concentrations against susceptible bacteria [1] [4].

The combination demonstrates exceptional tissue distribution capabilities, penetrating prostatic tissue, cerebrospinal fluid, and intracellular environments typically inaccessible to many antibacterials. Sulfadiazine exhibits moderate plasma protein binding (approximately 20-60%), while trimethoprim shows extensive tissue distribution (volume of distribution: ~1.3-2.5 L/kg). Sulfadiazine undergoes significant hepatic metabolism primarily to N4-acetyl derivatives, which undergo biliary excretion. Renal excretion represents the primary elimination pathway for unchanged trimethoprim [1] [7].

Global Regulatory Approvals and Veterinary Use Contexts

Tribrissen holds diverse international regulatory approvals across veterinary species, reflecting its broad therapeutic utility:

  • United States: FDA-approved for equine applications under specified conditions. Approved indications include systemic antibacterial treatment for acute strangles, respiratory infections, urogenital infections, and wound infections/abscesses [2]. Regulatory constraints explicitly prohibit use in horses intended for human consumption [2].
  • European Union: Classified under EMA Category D ("Prudence"), acknowledging its importance while advocating judicious use to minimize antimicrobial resistance development [6].
  • Aquaculture: Historically significant as one of the earliest approved antibacterials (since 1948). Modern combinations like Tribrissen® and Romet® remain approved for major piscine diseases including enteric redmouth disease, furunculosis, vibriosis, and enteric septicaemia [1].

Table 2: Global Regulatory Status and Veterinary Applications of Tribrissen

Region/OrganizationRegulatory StatusApproved SpeciesCommon Clinical Applications
United States (FDA)Approved with restrictionsHorses, Aquaculture speciesRespiratory infections, urogenital infections, wound infections, specified fish diseases
European Medicines AgencyCategory D (Prudence)Horses, Food animals (with withdrawal periods)Respiratory infections, septic arthritis, urinary tract infections
International (General Veterinary Use)Market authorization in multiple countriesCanines, Felines (off-label), ReptilesRespiratory infections, soft tissue infections, protozoal infections (e.g., coccidiosis)

Tribrissen demonstrates particular clinical value against Gram-positive pathogens (including Staphylococcus spp.) and numerous Gram-negative organisms, though intrinsic resistance exists in Pseudomonas aeruginosa, Mycoplasma, and many Klebsiella isolates. Its approved applications span:

  • Equine Medicine: Treatment of respiratory infections caused by Streptococcus equi subsp. zooepidemicus, septic arthritis, and urogenital infections [8].
  • Aquaculture: Control of economically significant bacterial diseases in commercial fish farming [1].
  • Companion Animals: Extra-label applications in dogs and cats for conditions including prostatitis, nocardiosis, and resistant cutaneous infections [3] [4].
  • Exotic Species: Limited use in reptiles under specific clinical circumstances [6].

Table 3: Tribrissen Brand Names and Component Variations

Brand NameSulfonamide ComponentTrimethoprim RatioPrimary Veterinary Species
Tribrissen®Sulfadiazine5:1Horses, Food animals
Romet®Sulfadimethoxine5:1Aquaculture
Bactrim®/Septra®Sulfamethoxazole5:1Human (occasionally used off-label)
Di-Trim®Sulfadiazine5:1Multiple species

Regulatory frameworks universally emphasize avoiding use in dehydrated animals or those with hepatic/renal impairment due to altered drug metabolism and excretion risks. Furthermore, restrictions apply during pregnancy due to potential teratogenic effects from folate metabolism disruption. These controlled use contexts highlight the balance between therapeutic necessity and conscientious antimicrobial stewardship [1] [6] [7].

Properties

CAS Number

39474-58-3

Product Name

Tribrissen

IUPAC Name

4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C24H28N8O5S

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C14H18N4O3.C10H10N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1-7H,11H2,(H,12,13,14)

InChI Key

NFZZDOYBSGWASD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Synonyms

co-trimazine
Diaziprim Forte
Ditrim
sulfadiazine - trimethoprim
sulfadiazine, trimethoprim drug combination
sulfadiazine-trimethoprim mixture
Tribrissen
Triglobe
trimethoprim-sulfadiazine mixture

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.